molecular formula C20H14ClF3N8 B14928330 2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14928330
M. Wt: 458.8 g/mol
InChI Key: MTWJMMFUFXTWTN-UHFFFAOYSA-N
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Description

2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, including the formation of the pyrazole, triazole, and pyrimidine rings. The process often starts with the preparation of the pyrazole ring through the reaction of cyclopropyl hydrazine with a trifluoromethyl ketone. This intermediate is then reacted with a chlorinated phenyl derivative to form the triazole ring. Finally, the pyrimidine ring is constructed through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • **this compound

Uniqueness

This compound is unique due to its combination of structural features, including the presence of a pyrazole ring, a triazole ring, and a pyrimidine ring. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H14ClF3N8

Molecular Weight

458.8 g/mol

IUPAC Name

4-[[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H14ClF3N8/c21-15-16(11-6-7-11)30(29-17(15)20(22,23)24)9-14-27-19-13-8-26-32(12-4-2-1-3-5-12)18(13)25-10-31(19)28-14/h1-5,8,10-11H,6-7,9H2

InChI Key

MTWJMMFUFXTWTN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CC3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6)C(F)(F)F)Cl

Origin of Product

United States

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